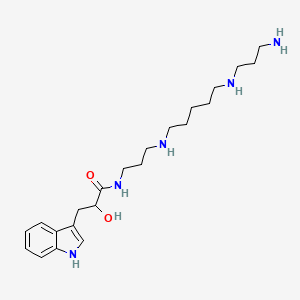
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- is a complex organic compound with the molecular formula C22H37N5O2 and a molecular weight of 403.5615 g/mol . This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of multiple amine groups and a hydroxy group further adds to its chemical complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- typically involves multi-step organic reactionsCommon reagents used in these reactions include indole derivatives, amines, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, amines, and carbonyl compounds .
Scientific Research Applications
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indole core can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-propanamide, N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-alpha-hydroxy-
- 1H-Indole-3-propanamide, N-(3-((5-((2-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy-
Uniqueness
1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- is unique due to its specific arrangement of amine groups and the presence of the hydroxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
128941-11-7 |
|---|---|
Molecular Formula |
C22H37N5O2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[3-[5-(3-aminopropylamino)pentylamino]propyl]-2-hydroxy-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C22H37N5O2/c23-10-6-13-24-11-4-1-5-12-25-14-7-15-26-22(29)21(28)16-18-17-27-20-9-3-2-8-19(18)20/h2-3,8-9,17,21,24-25,27-28H,1,4-7,10-16,23H2,(H,26,29) |
InChI Key |
LEAUOZFNUKROIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCCNCCCCCNCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


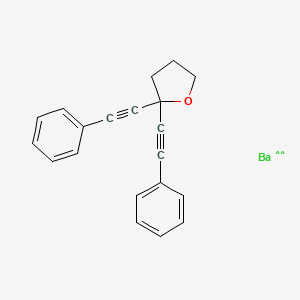
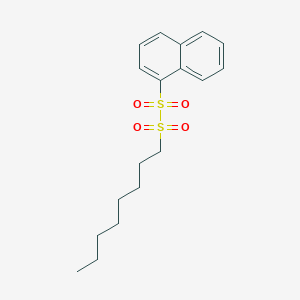
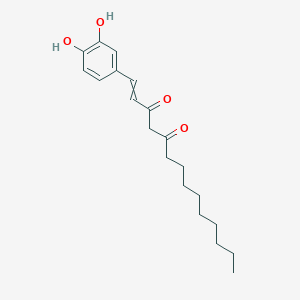

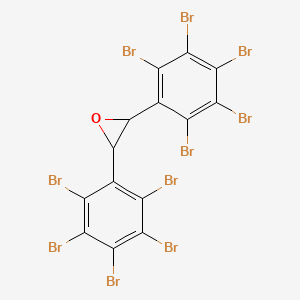


-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)




